1-(3-Methylphenyl)ethanol 1-(3-Methylphenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 7287-81-2
VCID: VC3901768
InChI: InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3
SMILES: CC1=CC(=CC=C1)C(C)O
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol

1-(3-Methylphenyl)ethanol

CAS No.: 7287-81-2

Cat. No.: VC3901768

Molecular Formula: C9H12O

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylphenyl)ethanol - 7287-81-2

Specification

CAS No. 7287-81-2
Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
IUPAC Name 1-(3-methylphenyl)ethanol
Standard InChI InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3
Standard InChI Key SPNHUMWMKXWVIU-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(C)O
Canonical SMILES CC1=CC(=CC=C1)C(C)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(3-methylphenyl)ethanol, reflecting the hydroxyl group (-OH) on the ethyl chain attached to the 3-methyl-substituted benzene ring . Common synonyms include:

  • α-3-Dimethylbenzyl alcohol

  • 1-m-Tolylethanol

  • 1-(m-Tolyl)ethanol .

Molecular and Structural Data

The compound’s molecular formula, C₉H₁₂O, corresponds to a monocyclic aromatic alcohol. Key structural identifiers include:

PropertyValueSource
Molecular Weight136.19 g/mol
SMILESCC1=CC(=CC=C1)C(C)O
InChI KeySPNHUMWMKXWVIU-UHFFFAOYSA-N
StereochemistryChiral center at benzylic carbon

The presence of a chiral center (indicated by [C@@H] in the SMILES string from ChemDiv ) suggests enantiomeric forms, though most commercial preparations are racemic unless specified.

Physical and Chemical Properties

Physicochemical Parameters

1-(3-Methylphenyl)ethanol is a liquid at room temperature with the following properties:

PropertyValueSource
Boiling Point210.48°C (estimated)
Density0.9974 g/cm³
AppearanceClear liquid

The relatively high boiling point compared to simpler alcohols (e.g., ethanol: 78.37°C) reflects increased van der Waals forces due to the aromatic ring and methyl group.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Grignard reaction or ketone reduction:

  • Grignard Route:
    Reaction of 3-methylbenzaldehyde with ethyl magnesium bromide forms 1-(3-methylphenyl)ethanol after acidic workup .

    3-Methylbenzaldehyde+CH₃CH₂MgBr1-(3-Methylphenyl)ethanol\text{3-Methylbenzaldehyde} + \text{CH₃CH₂MgBr} \rightarrow \text{1-(3-Methylphenyl)ethanol}
  • Reduction of 1-(3-Methylphenyl)ethanone:
    Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to the secondary alcohol .

Industrial Manufacturing

Large-scale production likely employs catalytic hydrogenation of 1-(3-methylphenyl)ethanone using palladium or nickel catalysts under pressurized H₂ . This method offers high yields and scalability.

Chemical Reactivity and Derivatives

Oxidation Reactions

1-(3-Methylphenyl)ethanol oxidizes to 1-(3-methylphenyl)ethanone under strong oxidizing conditions (e.g., KMnO₄ or CrO₃) :

1-(3-Methylphenyl)ethanolCrO₃, H⁺Oxidation1-(3-Methylphenyl)ethanone\text{1-(3-Methylphenyl)ethanol} \xrightarrow[\text{CrO₃, H⁺}]{\text{Oxidation}} \text{1-(3-Methylphenyl)ethanone}

Esterification and Ether Formation

The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) or forms ethers via Williamson synthesis :

1-(3-Methylphenyl)ethanol+CH₃COCl1-(3-Methylphenyl)ethyl acetate\text{1-(3-Methylphenyl)ethanol} + \text{CH₃COCl} \rightarrow \text{1-(3-Methylphenyl)ethyl acetate}

Substitution Reactions

Treatment with thionyl chloride (SOCl₂) converts the alcohol to 1-(3-methylphenyl)ethyl chloride, a useful alkylating agent .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing active pharmaceutical ingredients (APIs). For example, chiral benzylic alcohols are pivotal in asymmetric synthesis of antihistamines or antipsychotics .

Fragrance and Flavor Industry

Its aromatic profile makes it a candidate for synthetic fragrances, though commercial use requires further toxicological evaluation .

Materials Science

As a monomer, it could polymerize into polyesters or polycarbonates with enhanced thermal stability due to the rigid phenyl group .

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is suitable for purity assessment.

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a prominent [M+H]⁺ ion at m/z 137.09610, with a predicted collision cross-section (CCS) of 127.6 Ų .

Comparative Analysis with Structural Analogs

CompoundStructureKey Differences
1-(4-Methylphenyl)ethanolMethyl at para positionAltered electronic effects
1-PhenylethanolNo methyl substitutionLower boiling point (203°C)

The meta-methyl group in 1-(3-methylphenyl)ethanol enhances steric hindrance, affecting reaction kinetics compared to its para isomer .

Regulatory and Environmental Considerations

Biodegradability

No specific data are available, but aromatic alcohols generally exhibit moderate biodegradability via microbial oxidation of the alkyl chain.

Future Research Directions

  • Enantioselective Synthesis: Developing chiral catalysts for asymmetric production of (R)- and (S)-enantiomers .

  • Biological Activity Screening: Evaluating antimicrobial or anticancer potential in vitro.

  • Polymer Chemistry: Exploring copolymers with enhanced mechanical properties.

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